molecular formula C14H13F4N3 B2651940 1-[6-Fluoro-2-(trifluoromethyl)quinolin-4-yl]piperazine CAS No. 541539-66-6

1-[6-Fluoro-2-(trifluoromethyl)quinolin-4-yl]piperazine

Cat. No.: B2651940
CAS No.: 541539-66-6
M. Wt: 299.273
InChI Key: BKCFCNMZVVAKBJ-UHFFFAOYSA-N
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Description

1-[6-Fluoro-2-(trifluoromethyl)quinolin-4-yl]piperazine is a chemical compound with the molecular formula C14H13F4N3 and a molecular weight of 299.27 g/mol . It is characterized by the presence of a quinoline ring substituted with a fluoro and trifluoromethyl group, and a piperazine moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 1-[6-Fluoro-2-(trifluoromethyl)quinolin-4-yl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

1-[6-Fluoro-2-(trifluoromethyl)quinolin-4-yl]piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures to control reaction rates and selectivity.

Scientific Research Applications

1-[6-Fluoro-2-(trifluoromethyl)quinolin-4-yl]piperazine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmacophore in drug design, particularly in developing new therapeutic agents targeting specific biological pathways.

    Industry: It finds applications in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[6-Fluoro-2-(trifluoromethyl)quinolin-4-yl]piperazine involves its interaction with molecular targets such as enzymes and receptors. The fluoro and trifluoromethyl groups enhance its binding affinity and specificity towards these targets. The piperazine moiety can interact with various biological pathways, modulating their activity and leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 1-[6-Fluoro-2-(trifluoromethyl)quinolin-4-yl]piperazine include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

1-[6-Fluoro-2-(trifluoromethyl)quinolin-4-yl]piperazine is a chemical compound with the molecular formula C14H13F4N3C_{14}H_{13}F_{4}N_{3} and a molecular weight of 299.27 g/mol. This compound belongs to a class of piperazine derivatives, which are known for their diverse biological activities, including potential applications in medicinal chemistry and pharmacology.

Chemical Structure

The structure features a quinoline ring substituted with fluorine and trifluoromethyl groups, which enhance its biological activity. The piperazine moiety contributes to its interaction with various biological targets.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. Research indicates that compounds with similar structural characteristics can induce apoptosis in cancer cell lines. For instance, related piperazine derivatives have shown cytotoxic effects against various cancer types, including breast and colon cancer .

Case Study: Cytotoxicity in Cancer Models

In one study, the compound was evaluated for its cytotoxic effects on several cancer cell lines. The findings suggested that it exhibited significant inhibitory activity compared to standard chemotherapeutic agents like doxorubicin. The mechanism of action appears to involve the induction of apoptosis through modulation of key signaling pathways associated with cell survival and death.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in cancer progression. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and binding affinity to target proteins .

Neuroprotective Effects

Emerging research suggests that derivatives of this compound may also exhibit neuroprotective properties. Piperazine-based compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases like Alzheimer's. This inhibition can lead to increased levels of acetylcholine, which is beneficial for cognitive function .

Biological Activity Comparison Table

Compound NameAnticancer ActivityNeuroprotective ActivityMechanism of Action
This compoundHighModerateApoptosis induction via signaling pathway modulation
EF24 (Piperidinone derivative)ModerateLowIKKb inhibition
Donepezil (AChE inhibitor)LowHighAChE and BuChE inhibition

Synthesis and Derivation

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the quinoline core through Skraup synthesis.
  • Introduction of fluorine and trifluoromethyl groups via electrophilic aromatic substitution.
  • Attachment of the piperazine moiety through nucleophilic substitution reactions .

Properties

IUPAC Name

6-fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F4N3/c15-9-1-2-11-10(7-9)12(21-5-3-19-4-6-21)8-13(20-11)14(16,17)18/h1-2,7-8,19H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCFCNMZVVAKBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=NC3=C2C=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F4N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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